molecular formula C20H11F2N5O B11454769 4-cyano-2-fluoro-N-[2-(4-fluorophenyl)-2H-benzotriazol-5-yl]benzamide

4-cyano-2-fluoro-N-[2-(4-fluorophenyl)-2H-benzotriazol-5-yl]benzamide

Cat. No.: B11454769
M. Wt: 375.3 g/mol
InChI Key: ZBUREHHKSHFXQH-UHFFFAOYSA-N
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Description

4-cyano-2-fluoro-N-[2-(4-fluorophenyl)-2H-benzotriazol-5-yl]benzamide is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a cyano group, a fluorine atom, and a benzotriazole moiety. Its molecular formula is C14H9FN2O, and it has a molecular weight of 240.23 g/mol .

Preparation Methods

The synthesis of 4-cyano-2-fluoro-N-[2-(4-fluorophenyl)-2H-benzotriazol-5-yl]benzamide involves several steps. One common method includes the reaction of 4-cyano-2-fluorobenzoic acid with 2-(4-fluorophenyl)-2H-benzotriazole under specific conditions. The reaction typically requires a catalyst and is carried out in an organic solvent at elevated temperatures. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity .

Chemical Reactions Analysis

4-cyano-2-fluoro-N-[2-(4-fluorophenyl)-2H-benzotriazol-5-yl]benzamide undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

4-cyano-2-fluoro-N-[2-(4-fluorophenyl)-2H-benzotriazol-5-yl]benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-cyano-2-fluoro-N-[2-(4-fluorophenyl)-2H-benzotriazol-5-yl]benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets involved depend on the specific application and are the subject of ongoing research .

Comparison with Similar Compounds

4-cyano-2-fluoro-N-[2-(4-fluorophenyl)-2H-benzotriazol-5-yl]benzamide can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C20H11F2N5O

Molecular Weight

375.3 g/mol

IUPAC Name

4-cyano-2-fluoro-N-[2-(4-fluorophenyl)benzotriazol-5-yl]benzamide

InChI

InChI=1S/C20H11F2N5O/c21-13-2-5-15(6-3-13)27-25-18-8-4-14(10-19(18)26-27)24-20(28)16-7-1-12(11-23)9-17(16)22/h1-10H,(H,24,28)

InChI Key

ZBUREHHKSHFXQH-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1N2N=C3C=CC(=CC3=N2)NC(=O)C4=C(C=C(C=C4)C#N)F)F

Origin of Product

United States

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